![molecular formula C18H19N5OS B12016947 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a hydrazide linkage, making it a subject of interest for researchers exploring new chemical entities with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide typically involves multiple steps:
-
Formation of the Pyrimidine Sulfanyl Intermediate: : The initial step involves the synthesis of the 4,6-dimethyl-2-pyrimidinyl sulfanyl intermediate. This can be achieved by reacting 4,6-dimethyl-2-chloropyrimidine with sodium sulfide under reflux conditions.
-
Preparation of the Indole Derivative: : The next step involves the synthesis of the 2-methyl-1H-indole-3-carbaldehyde. This can be prepared by the Vilsmeier-Haack reaction, where indole is treated with DMF and POCl3 to form the corresponding aldehyde.
-
Condensation Reaction: : The final step is the condensation of the pyrimidine sulfanyl intermediate with the indole aldehyde in the presence of hydrazine hydrate. This reaction is typically carried out in ethanol under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the hydrazide linkage, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydrazide or indole functionalities. It may also serve as a precursor for the synthesis of biologically active derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydrazide linkage can form covalent bonds with active site residues, while the indole moiety may engage in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound shares the pyrimidine sulfanyl core but differs in the substituent on the acetamide group.
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazone: Similar structure but with a hydrazone linkage instead of a hydrazide.
Uniqueness
The uniqueness of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide lies in its combination of a pyrimidine ring, an indole moiety, and a hydrazide linkage. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H19N5OS |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-11-8-12(2)21-18(20-11)25-10-17(24)23-19-9-15-13(3)22-16-7-5-4-6-14(15)16/h4-9,22H,10H2,1-3H3,(H,23,24)/b19-9+ |
InChI-Schlüssel |
BANQOIGRRRYRMB-DJKKODMXSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(NC3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


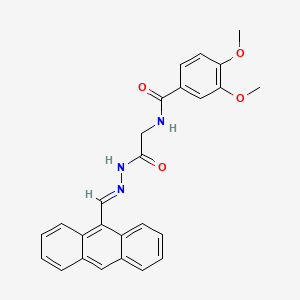
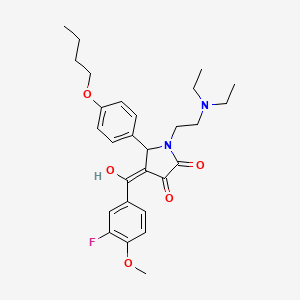

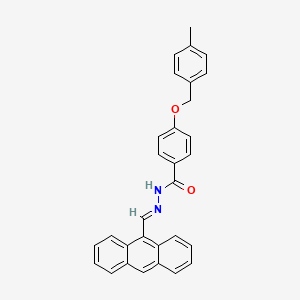
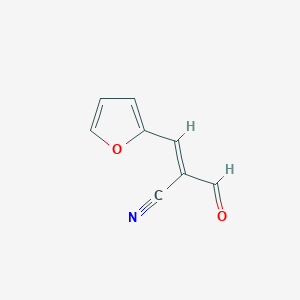
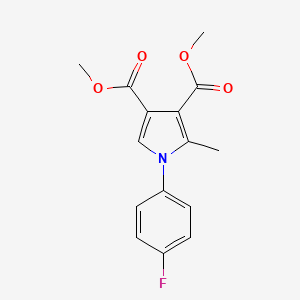
![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
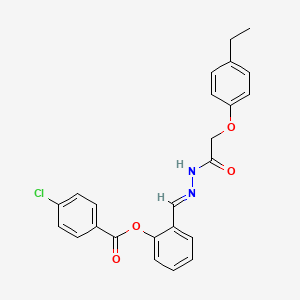
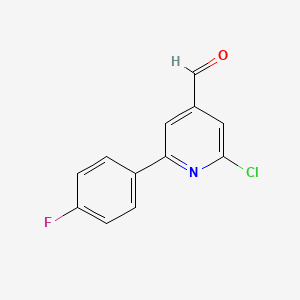
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12016922.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)

